molecular formula C26H28FN5O3S B2561509 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-21-2

1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2561509
CAS-Nummer: 1114653-21-2
Molekulargewicht: 509.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core. Key structural features include:

  • A 4-fluorophenyl group attached via a thioether linkage at position 1 of the triazole ring.
  • A 5-oxo-4,5-dihydroquinazoline moiety, contributing to hydrogen-bonding interactions.

The synthesis likely involves S-alkylation of a triazole-thione precursor with 2-bromo-4′-fluoroacetophenone, followed by functionalization of the quinazoline ring (inferred from and ) . Spectral confirmation would include IR bands for C=O (~1660–1680 cm⁻¹) and absence of S-H stretching (~2500–2600 cm⁻¹), consistent with thione tautomer stability .

Eigenschaften

CAS-Nummer

1114653-21-2

Molekularformel

C26H28FN5O3S

Molekulargewicht

509.6

IUPAC-Name

1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34)

SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thioether group , which enhances the compound's reactivity and biological profile.
  • Functionalization at the quinazoline core , allowing for modifications that can improve potency against specific biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . For instance:

  • In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MV4-11 (acute myeloid leukemia) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key signaling pathways associated with cancer cell survival and proliferation.
  • Induction of reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.
  • Modulation of apoptotic pathways , enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. The results indicated:

  • An IC50 value of approximately 10 µM against A549 cells, significantly lower than that of standard chemotherapeutic agents like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of its action:

  • The compound was shown to activate caspase pathways, leading to apoptosis in treated cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with this compound .

Comparative Biological Activity

The table below summarizes the biological activity of this compound compared to other similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl...A54910Apoptosis induction
Compound XA54925Cell cycle arrest
Compound YMV4-1115ROS production

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural homology with triazoloquinazoline and quinazoline derivatives reported in the literature. Below is a comparative analysis:

Compound Core Structure Key Substituents Melting Point (°C) Notable Spectral Features
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-Fluorophenylthio, N,4-diisobutyl, 8-carboxamide Not reported IR: C=O (1660–1680 cm⁻¹), C=S (1247–1255 cm⁻¹); NMR: δ ~2.8–3.2 (diisobutyl CH)
2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido derivatives [10e–10g] () [1,2,4]Triazolo[4,3-a]quinazoline Varied hydrazide side chains (e.g., 4-methylpentane, 4-(methylthio)butane) 194–217 IR: NH (~3278–3414 cm⁻¹), C=O (~1663 cm⁻¹); NMR: δ 1.2–1.5 (alkyl CH₃)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl Not reported IR: C=S (1247–1255 cm⁻¹), absence of C=O; NMR: δ 7.5–8.1 (aromatic protons)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidine 4-Fluorophenyl, thiadiazole, carboxamide Not reported IR: C=O (~1680 cm⁻¹); MS: m/z 378 (M⁺)

Key Research Findings and Implications

The thioether linkage (vs. sulfonyl in ) reduces electron-withdrawing effects, possibly increasing nucleophilic reactivity at the triazole ring .

Tautomeric Stability :
The target compound’s thione tautomer is stabilized by conjugation with the quinazoline ring, as evidenced by IR absence of S-H bands (~2500–2600 cm⁻¹) .

Synthetic Challenges : Functionalization at position 8 (carboxamide) requires precise stoichiometry to avoid N-alkylation side products, a common issue in triazoloquinazoline synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.